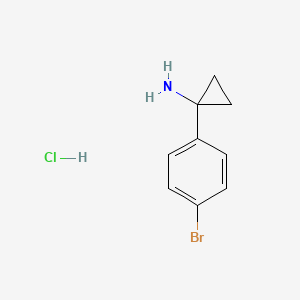

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride

Beschreibung

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride (CAS: 952289-92-8) is a cyclopropane-containing aromatic amine derivative with the molecular formula C₉H₁₁BrClN and a molecular weight of 248.55 g/mol . The compound features a cyclopropane ring fused to a para-brominated phenyl group, conferring structural rigidity and electronic modulation. It is widely utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of small-molecule inhibitors and receptor-targeting agents. Key identifiers include the MDL number MFCD13195821, PubChem CID 45791712, and synonyms such as 1-(4-Bromo-Phenyl)-Cyclopropylamine Hydrochloride .

The compound is stored under inert conditions at 2–8°C to ensure stability . Its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXYZHNZHKTMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952289-92-8 | |

| Record name | 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride, with the CAS number 952289-92-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and other relevant findings from recent research.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a bromophenyl group, which may influence its biological interactions. The molecular formula is C10H11BrClN, indicating the presence of halogen substituents that can enhance biological activity through various mechanisms.

Biological Activity Overview

Research has indicated several key areas where this compound exhibits biological activity:

1. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, which could have therapeutic implications. For instance, it has been suggested that it may interact with carbamoyl phosphate synthetase (CPS-1), an enzyme involved in urea production. The modulation of CPS-1 activity can impact metabolic pathways significantly.

2. Antimicrobial Properties

Preliminary assessments indicate that this compound possesses antimicrobial properties. In vitro tests against various bacterial strains demonstrated moderate inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potential for further exploration in infectious disease treatment.

3. Cellular Interactions

The compound's ability to interact with cellular receptors may influence various biological pathways. However, detailed studies are still needed to elucidate these mechanisms fully.

Comparative Analysis of Biological Activities

To better understand the compound's activity, a comparative analysis with similar compounds is presented in the table below:

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| This compound | Cyclopropane derivative with bromophenyl group | Enzyme inhibition, moderate antimicrobial properties |

| 3-Amino-1-propylurea | Similar structure but lacks bromine | Limited biological activity |

| 3-Amino-1-(2-methoxyethyl)urea | Shorter alkyl chain compared to target compound | Moderate enzyme interaction |

| 3-Amino-1-(4-methoxybutyl)urea | Longer alkyl chain than target compound | Enhanced solubility and bioactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of cyclopropane derivatives, including this compound:

Study on Enzyme Interaction

A study conducted at a prominent university examined the interaction of this compound with CPS-1. The findings suggested that it could modulate CPS-1 activity under specific conditions, potentially altering urea production rates.

Antimicrobial Activity Assessment

In a preliminary assessment of antimicrobial properties, this compound was tested against various bacterial strains. Results indicated moderate inhibitory effects on Gram-positive bacteria, warranting further exploration into its mechanism and potential applications as an antimicrobial agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

This compound serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its unique structural characteristics, including the cyclopropane ring and bromophenyl group, enhance its biological activity and binding affinity to target receptors. Preliminary studies indicate that it may exhibit antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.

Mechanism of Action

The mechanism of action for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The bromophenyl moiety can enhance binding through halogen bonding, while the rigidity provided by the cyclopropane ring influences its interaction dynamics.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is utilized as a building block for constructing more complex organic molecules. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction Reactions : The amine group can be oxidized to form imines or reduced to secondary amines.

- Coupling Reactions : It can participate in coupling reactions like Suzuki-Miyaura coupling to synthesize complex structures .

A study investigated the interaction of this compound with serotonin receptors. Results indicated that the compound displayed significant receptor binding affinity, suggesting potential use as an antidepressant agent.

Synthesis and Reaction Mechanisms

Research demonstrated that this compound could be synthesized through various organic methods. For instance, it was successfully used in a photocatalyzed amination reaction to produce primary amines with high yields . This showcases its versatility and importance in synthetic organic chemistry.

Structural Analysis

The structural analysis of compounds similar to this compound revealed insights into how modifications to the bromophenyl group can affect biological activity. This information is crucial for designing new derivatives with enhanced pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

- Key Differences: The methoxy group (-OCH₃) at the para position replaces bromine, increasing electron density on the aromatic ring.

1-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride

- CAS : 105614-25-3

- Molecular Formula : C₄H₇ClF₃N

- Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, increasing metabolic stability and lipophilicity. This substitution is advantageous in optimizing pharmacokinetic properties but may reduce aqueous solubility .

Aromatic System Modifications

1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine Hydrochloride

- Structure : Features a naphthalene system with bromine at position 3.

- However, synthetic complexity and solubility challenges may arise compared to the simpler phenyl analog .

Stereochemical and Conformational Variants

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

(R)-(+)-1-(4-Bromophenyl)ethylamine Hydrochloride

- CAS : 64265-77-6

- Molecular Formula : C₈H₁₀BrN·HCl

- Key Differences : Replacing the cyclopropane with an ethylamine chain removes ring strain, reducing conformational rigidity. This may decrease target affinity but improve synthetic accessibility .

Data Table: Structural and Physicochemical Comparison

Vorbereitungsmethoden

Cyclopropanation of 4-Bromophenyl Precursors

The core synthetic strategy for 1-(4-bromophenyl)cyclopropan-1-amine involves the cyclopropanation of a 4-bromophenyl-substituted alkene or derivative. This step introduces the cyclopropane ring adjacent to the aromatic bromophenyl group.

Typical Cyclopropanation Reagents and Conditions

The cyclopropanation reaction is often achieved using carbenoid reagents such as diazo compounds or Simmons–Smith reagents under controlled temperature conditions to ensure regioselectivity and stereoselectivity.

For example, cyclopropanation of 4-bromostyrene derivatives with diazomethane or related carbenoids under low temperature (0 °C to room temperature) yields the cyclopropane intermediate with high efficiency.Reaction Monitoring and Purification

After completion, the reaction mixture is typically worked up by aqueous sodium thiosulfate treatment to quench residual bromine or oxidants, followed by organic extraction (e.g., with dichloromethane). Purification is commonly performed via silica gel column chromatography using chloroform or ethyl acetate as eluents, yielding the cyclopropane product in high purity and yields often exceeding 90%.

Following cyclopropanation, the introduction of the amine group at the cyclopropane ring is critical to obtaining 1-(4-bromophenyl)cyclopropan-1-amine.

Amination Approaches

The amine functionality can be introduced via nucleophilic substitution or reductive amination methods. For instance, the cyclopropanone intermediate or its equivalent can be converted to the corresponding amine using ammonia or primary amines under catalytic or reductive conditions.

Alternatively, reduction of nitro-substituted cyclopropane derivatives using lithium aluminum hydride or catalytic hydrogenation can yield the cyclopropan-1-amine.Hydrochloride Salt Formation

The free amine is typically converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or diethyl ether, to improve stability, crystallinity, and handling properties.

Formulation and Solubility Considerations

For biological or in vivo applications, 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride is often prepared as a clear solution formulation.

Solvent Systems for Stock Solutions

Stock solutions are prepared by dissolving the compound in dimethyl sulfoxide (DMSO) followed by dilution with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, corn oil, or water, ensuring clarity and homogeneity at each step. The addition of solvents is sequential with physical agitation (vortexing, ultrasound, or heating) to aid dissolution.Concentration Preparation Table

The following table summarizes typical stock solution preparations for different concentrations and amounts of compound:

| Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |

|---|---|---|---|

| 1 mM | 4.715 | 23.575 | 47.150 |

| 5 mM | 0.943 | 4.715 | 9.430 |

| 10 mM | 0.472 | 2.358 | 4.715 |

Values represent volume of solvent required to dissolve the specified amount at the given molarity.

Analytical and Purification Techniques

Spectroscopic Characterization

The synthesized compound is characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy to confirm structural integrity and purity.Chromatographic Purification

Silica gel chromatography remains the standard purification method, with chloroform and ethyl acetate as eluents, ensuring removal of side products and unreacted starting materials.

Summary Table of Preparation Methods

| Step | Method/Conditions | Key Reagents | Yield & Notes |

|---|---|---|---|

| Cyclopropanation | Reaction of 4-bromostyrene with diazomethane or Simmons–Smith reagent at 0 °C to RT | Diazomethane, Zn-Cu, CH2I2 | >90% yield; monitored by TLC/NMR |

| Amination | Nucleophilic substitution or reduction of nitro intermediate | NH3, LiAlH4, catalytic hydrogenation | High conversion; purity confirmed by NMR |

| Hydrochloride salt formation | Treatment with HCl in ethanol or ether | HCl (aq or gas) | Stable crystalline salt obtained |

| Formulation | Dissolution in DMSO, dilution with PEG300, Tween 80, corn oil | DMSO, PEG300, Tween 80, corn oil | Clear solution for biological use |

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride, and how can purity be optimized?

Answer:

The synthesis typically involves cyclopropanation of a bromophenyl precursor followed by amine functionalization and salt formation. A generalized approach includes:

Cyclopropanation : React 4-bromophenylacetonitrile with a cyclopropane-forming agent (e.g., trimethylsulfoxonium iodide) under basic conditions.

Amine Formation : Reduce the nitrile group to an amine using LiAlH₄ or catalytic hydrogenation.

Hydrochloride Salt Formation : Treat the free amine with HCl in an anhydrous solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Purity Optimization : Recrystallization from ethanol/ether mixtures or chromatography (silica gel, eluting with CH₂Cl₂:MeOH) improves purity. Monitor reactions via TLC or HPLC .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Confirm cyclopropane ring geometry (e.g., characteristic coupling constants, J = 4–6 Hz for adjacent protons) and aromatic substitution pattern.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks at m/z 248.55 (C₉H₁₀BrN·ClH).

- FT-IR : Identify N–H stretches (~3200 cm⁻¹) and amine hydrochloride vibrations (~2500 cm⁻¹).

- XRD (if available) : Resolve cyclopropane ring strain and crystal packing .

Basic: How does the hydrochloride salt form influence the compound’s solubility and stability?

Answer:

The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with polar solvents. Stability is maximized by:

- Storage : Under anhydrous conditions (desiccator, inert atmosphere) at 2–8°C.

- Solvent Selection : Use DMSO or water for stock solutions; avoid prolonged exposure to protic solvents to prevent decomposition.

- pH Control : Maintain pH < 4 in aqueous buffers to avoid freebase precipitation .

Advanced: How can reaction conditions be optimized to improve the yield of the cyclopropanation step?

Answer:

- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig-type cyclopropanation (e.g., Pd(OAc)₂ with Xantphos).

- DOE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DMF), and stoichiometry to identify optimal parameters.

- In-Line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.

- Scale-Up : Transition from batch to continuous flow reactors to enhance mass/heat transfer and reduce side reactions .

Advanced: How should researchers address discrepancies between experimental and theoretical NMR data?

Answer:

- Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening cyclopropane proton signals.

- Solvent Anisotropy : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess solvent-induced shifts.

- DFT Calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) to validate assignments.

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish minor byproducts (e.g., ring-opened derivatives) .

Advanced: What strategies are recommended for elucidating the biological targets of this compound?

Answer:

- SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-fluoro substituents) to probe pharmacophore requirements.

- Target Fishing : Use affinity chromatography or pull-down assays with biotinylated derivatives.

- Computational Docking : Screen against protein databases (e.g., GPCRs, kinases) to prioritize targets.

- Functional Assays : Test activity in cAMP accumulation or calcium flux assays for receptor engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.